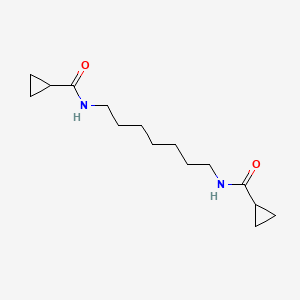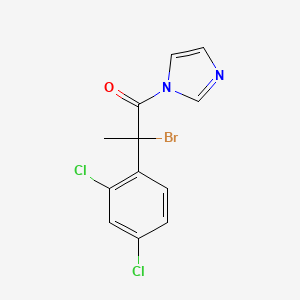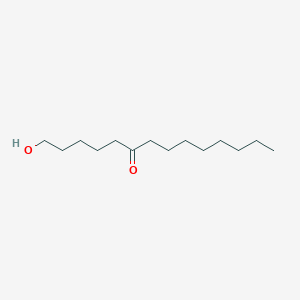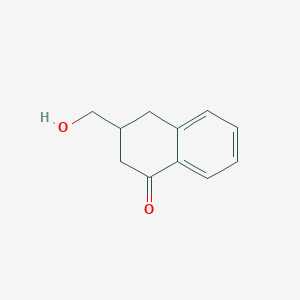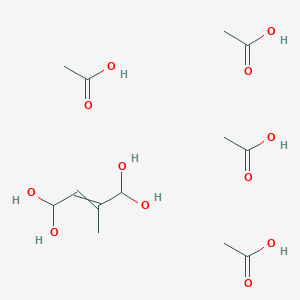
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrol derivative of 2-methylbut-2-ene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol typically involves multiple steps. One common method is the hydration of 2-methylbut-2-ene, followed by oxidation and esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction context. Its molecular pathways often involve the formation of intermediates that facilitate further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-butene: A simpler alkene with similar structural features.
Acetic acid: A fundamental carboxylic acid with widespread applications.
Tetrol derivatives: Compounds with multiple hydroxyl groups that share some chemical properties.
Uniqueness
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88347-70-0 |
|---|---|
Molekularformel |
C13H26O12 |
Molekulargewicht |
374.34 g/mol |
IUPAC-Name |
acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol |
InChI |
InChI=1S/C5H10O4.4C2H4O2/c1-3(5(8)9)2-4(6)7;4*1-2(3)4/h2,4-9H,1H3;4*1H3,(H,3,4) |
InChI-Schlüssel |
IPDWGCSNUUKLRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(O)O)C(O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


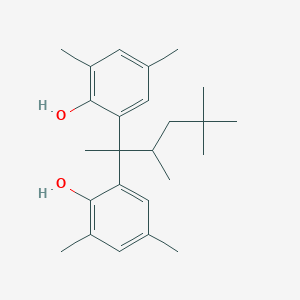
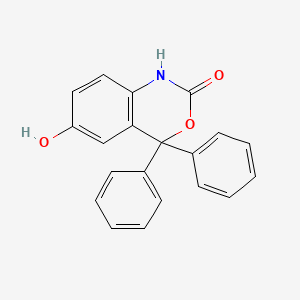

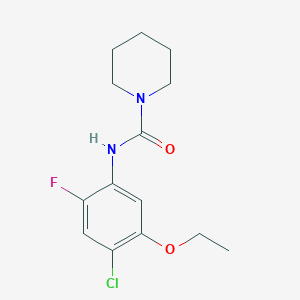

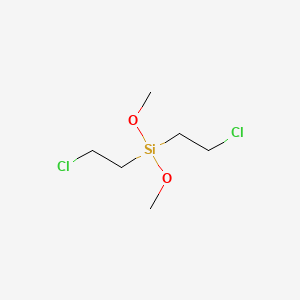
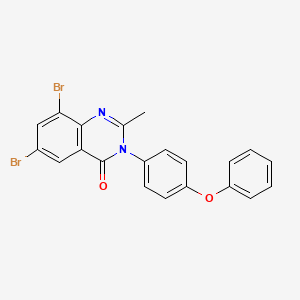

![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
